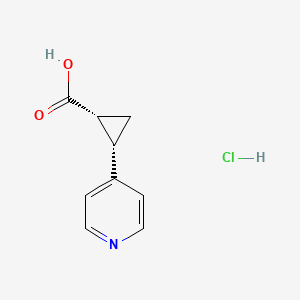

![molecular formula C24H28N4O4S B2503064 (1-(1,1-二氧化四氢噻吩-3-基)-6-(4-甲氧基苯基)-3-甲基-1H-吡唑并[3,4-b]吡啶-4-基)(哌啶-1-基)甲酮 CAS No. 1021250-25-8](/img/structure/B2503064.png)

(1-(1,1-二氧化四氢噻吩-3-基)-6-(4-甲氧基苯基)-3-甲基-1H-吡唑并[3,4-b]吡啶-4-基)(哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

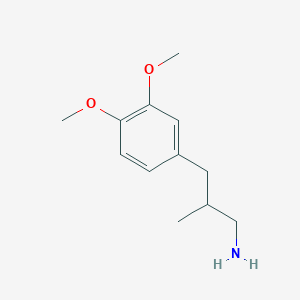

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. These include a dioxidotetrahydrothiophen group, a methoxyphenyl group, a pyrazolopyridin group, and a piperidinyl group .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available sources .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources .科学研究应用

G蛋白门控内向整流钾(GIRK)通道激活剂

该化合物被鉴定为一种有效的、选择性的GIRK1/2激活剂 . GIRK通道在调节神经元和心肌细胞的电活动方面起着至关重要的作用,其失调与多种神经系统和心血管疾病有关 .

药物设计和合成

该化合物的结构使其成为设计药物的重要合成片段 . 其衍生物存在于二十多种药物类别中,以及生物碱中 .

潜在药物的生物学评估

该化合物已被用于发现和生物学评估含哌啶部分的潜在药物 . 此过程涉及测试该化合物的药理活性及其对生物系统的影响 .

代谢稳定性改善

该化合物已显示出比典型的基于脲的化合物具有更高的代谢稳定性 . 这使其成为药物发现中进一步开发和优化的一个有希望的候选者 .

多组分反应

该化合物可以参与多组分反应,多组分反应是有机合成中高效的过程 . 这些反应可以从简单的起始材料通过单一操作形成复杂的分子 .

哌啶衍生物

作用机制

Target of Action

The primary target of the compound 3-[6-(4-methoxyphenyl)-3-methyl-4-(piperidine-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability .

Mode of Action

3-[6-(4-methoxyphenyl)-3-methyl-4-(piperidine-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione interacts with the GIRK channels, acting as an activator . This activation leads to the opening of the channels, allowing potassium ions to flow out of the cell. This outflow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by 3-[6-(4-methoxyphenyl)-3-methyl-4-(piperidine-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione affects several biochemical pathways. Primarily, it influences the neuronal signaling pathways by modulating the membrane potential and controlling the firing rate of neurons . The downstream effects include changes in neurotransmitter release and synaptic transmission, which can impact various physiological processes such as heart rate, insulin release, and perception of pain .

Result of Action

The molecular and cellular effects of 3-[6-(4-methoxyphenyl)-3-methyl-4-(piperidine-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione’s action primarily involve the modulation of neuronal activity. By activating GIRK channels and causing hyperpolarization of the cell, the compound can decrease neuronal excitability . This could potentially lead to effects such as reduced pain perception or changes in heart rate .

安全和危害

属性

IUPAC Name |

[1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4S/c1-16-22-20(24(29)27-11-4-3-5-12-27)14-21(17-6-8-19(32-2)9-7-17)25-23(22)28(26-16)18-10-13-33(30,31)15-18/h6-9,14,18H,3-5,10-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKIFBQDSJACSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCCCC4)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine hydrochloride](/img/structure/B2502981.png)

![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]furan-2-carboxamide](/img/structure/B2502983.png)

![{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-CHLORO-2-METHOXYBENZOATE](/img/structure/B2502985.png)

![Thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2502989.png)

![2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502990.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2502991.png)

![5-amino-N-(4-chlorobenzyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502992.png)

![Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride](/img/structure/B2502999.png)